

Application Notes and Protocols for In Vivo Administration of ML347 in Mice

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|----------------------|-----------|-----------|--|
| Compound Name: | ML347 | | |
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Introduction

ML347 is a potent and highly selective inhibitor of the Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. Due to its high selectivity for ALK2 over other BMP receptors like ALK3, **ML347** serves as a valuable chemical probe for investigating the biological roles of ALK2 signaling in various physiological and pathological processes. In vitro studies have characterized its pharmacokinetic properties, indicating high plasma protein binding and predicting high clearance in mice. This suggests that for in vivo studies, a parenteral route of administration, such as intraperitoneal injection, is likely more appropriate than oral administration.

This document provides detailed application notes and protocols for the in vivo administration of **ML347** in mice, based on available data for **ML347** and analogous compounds.

Data Presentation In Vitro Pharmacokinetic Properties of ML347



| Parameter | Human | Rat | Mouse |
|--|-------|------|-------|
| Plasma Protein Binding (% free fraction) | 0.9 | 1.4 | 1.4 |
| Intrinsic Clearance (CLint) in Hepatic Microsomes (mL/min/kg) | 516 | 148 | 617 |
| Predicted Hepatic Clearance (CLHEP) (mL/min/kg) | 20.2 | 47.5 | 78.5 |

Data sourced from in vitro assays.

Experimental Protocols Representative In Vivo Administration Protocol (Intraperitoneal Injection)

Disclaimer: To date, no peer-reviewed studies have been published detailing the in vivo administration of **ML347** in mice. The following protocol is a representative methodology based on a structurally similar and potent ALK2 inhibitor, LDN-212854, which has been successfully used in a mouse model of heterotopic ossification[1]. Researchers should perform initial doseranging and tolerability studies to determine the optimal dose for their specific mouse model and experimental endpoint.

1. Materials:

- ML347
- Vehicle solution (e.g., 20% DMSO / 10% (DMSO:Cremophor EL 1:1) / 70% H₂O)
- Sterile 1 mL syringes
- Sterile needles (25-27 gauge)



- 70% ethanol
- Sterile gauze pads
- Appropriate mouse strain for the disease model
- 2. Vehicle Preparation:
- Prepare the 10% (DMSO:Cremophor EL 1:1) solution by mixing equal volumes of DMSO and Cremophor EL.
- To prepare the final vehicle, combine 2 parts DMSO, 1 part of the (DMSO:Cremophor EL 1:1) mixture, and 7 parts sterile water.
- For example, to make 10 mL of vehicle, mix 2 mL of DMSO, 1 mL of the (DMSO:Cremophor EL 1:1) mixture, and 7 mL of sterile water.
- Ensure the final solution is clear and homogenous. Prepare fresh or store appropriately.
- 3. **ML347** Formulation:
- Calculate the required amount of ML347 based on the desired dose and the number and weight of the mice. A starting dose of 6 mg/kg, administered twice daily, can be used as a reference based on studies with the similar compound LDN-212854[1].
- Dissolve the calculated amount of ML347 in the vehicle to achieve the final desired concentration. Gentle warming and vortexing may be required to fully dissolve the compound.
- Ensure the final formulation is a clear solution before administration.
- 4. Animal Handling and Injection Procedure:
- Acclimatize mice to the housing conditions before the start of the experiment.
- Record the body weight of each mouse before each injection to ensure accurate dosing.



- Restrain the mouse firmly but gently. One common method is to grasp the loose skin over the neck and back, and secure the tail.
- Position the mouse with its head tilted slightly downwards.
- Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum which is typically on the left side[2][3].
- Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.
- Insert the sterile needle (bevel up) at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs[2][4].
- Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.
- Slowly inject the calculated volume of the **ML347** formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg[4].
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions following the injection.
- 5. Dosing Schedule:
- Based on the protocol for LDN-212854, a twice-daily administration schedule can be implemented[1]. The exact timing should be consistent throughout the study.

Mandatory Visualization

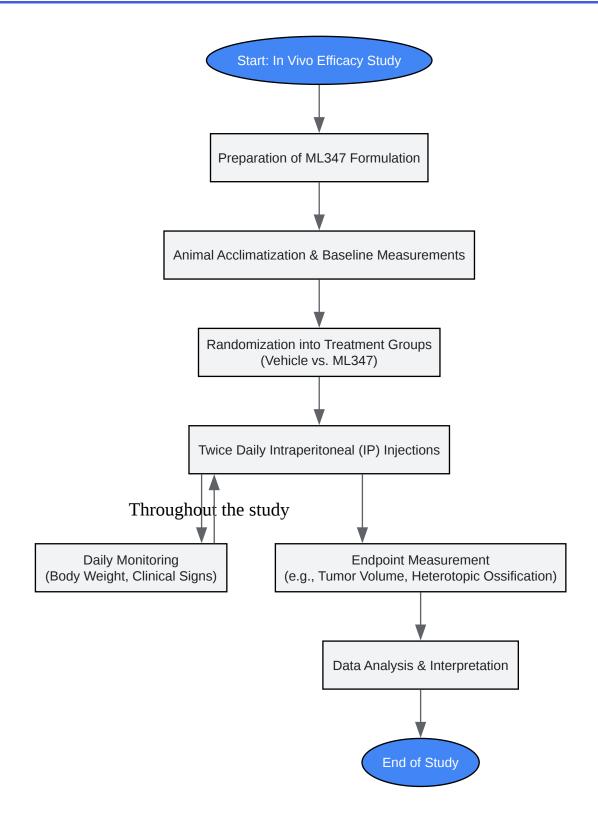




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Caption: Canonical BMP/ALK2 signaling pathway and the inhibitory action of ML347.





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Caption: General experimental workflow for an in vivo efficacy study of **ML347** in mice.



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